molecular formula C16H23NO8S B12107098 3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt

3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt

Cat. No.: B12107098
M. Wt: 389.4 g/mol
InChI Key: JUXRLGRCXHOPLH-UHFFFAOYSA-N
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Description

3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a piperidine ring substituted with a methanesulfonyl-phenyl group and is often used in its tartaric acid salt form to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Substitution with Methanesulfonyl-phenyl Group:

    Formation of the Tartaric Acid Salt: The final step involves the reaction of the synthesized compound with tartaric acid to form the salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt has several scientific research applications, including:

    Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine: The free base form of the compound without the tartaric acid salt.

    3S-(-)-3-(3-Methanesulfonyl-phenyl)-pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.

    3S-(-)-3-(3-Methanesulfonyl-phenyl)-morpholine: A related compound with a morpholine ring.

Uniqueness

The presence of the tartaric acid salt enhances the solubility and stability of 3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine, making it more suitable for certain applications compared to its free base form or other similar compounds.

Properties

Molecular Formula

C16H23NO8S

Molecular Weight

389.4 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;3-(3-methylsulfonylphenyl)piperidine

InChI

InChI=1S/C12H17NO2S.C4H6O6/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

JUXRLGRCXHOPLH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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